molecular formula C21H21N3O B12560880 N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide CAS No. 144157-46-0

N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B12560880
CAS No.: 144157-46-0
M. Wt: 331.4 g/mol
InChI Key: IWLFTTBHNAOAKC-UHFFFAOYSA-N
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Description

N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with two pyridin-2-yl ethyl substituents

Properties

CAS No.

144157-46-0

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-bis(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C21H21N3O/c25-21(18-8-2-1-3-9-18)24(16-12-19-10-4-6-14-22-19)17-13-20-11-5-7-15-23-20/h1-11,14-15H,12-13,16-17H2

InChI Key

IWLFTTBHNAOAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=N2)CCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the electro-oxidative ring opening of imidazopyridine derivatives, which provides a sustainable alternative to traditional harsh reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of metal-organic frameworks and electro-oxidative methods suggests that scalable and efficient production processes could be developed based on these laboratory-scale methods.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with I2 and TBHP typically results in the formation of N-(pyridin-2-yl)amides .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Recent studies have highlighted the role of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide as a potential allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. Research indicates that analogues of this compound can significantly lower blood glucose levels in animal models, suggesting its utility in managing type 2 diabetes. For instance, certain derivatives demonstrated a GK fold activation of around 2, showcasing their potential as lead molecules for developing oral GK activators with minimal side effects .

Cancer Therapeutics
The compound has also been investigated for its anti-cancer properties. It has been shown to inhibit various cancer cell lines, including leukemia and solid tumors. The mechanism involves the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in malignant cells, making it a candidate for further development in cancer therapy .

Material Science

Coordination Chemistry
this compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes exhibit unique electronic properties that can be harnessed for applications in catalysis and materials development. For example, studies have shown that these complexes can act as effective catalysts in various organic transformations, including cross-coupling reactions and oxidation processes .

Nanomaterials
In the field of nanotechnology, this compound has been used to functionalize nanoparticles, enhancing their stability and biocompatibility. This functionalization allows for targeted drug delivery systems where the nanoparticles can deliver therapeutic agents directly to cancer cells, minimizing side effects associated with conventional therapies .

Catalysis

Catalytic Activity
The compound exhibits significant catalytic activity in several reactions, including the synthesis of amides and esters through acylation processes. Its ability to coordinate with metal catalysts enhances reaction rates and selectivity. For instance, studies have shown that using this compound as a ligand in palladium-catalyzed reactions improves yields compared to traditional methods .

Data Tables

Application Area Description Findings/Case Studies
Medicinal ChemistryAntidiabetic agent as GK activatorSignificant reduction in blood glucose levels observed in animal models
Cancer TherapeuticsInduction of apoptosis in cancer cell linesIn vitro studies show efficacy against leukemia and solid tumors
Material ScienceLigand for transition metal complexesEnhanced catalytic activity noted in organic transformations
NanotechnologyFunctionalization of nanoparticles for drug deliveryImproved stability and targeted delivery capabilities demonstrated
CatalysisCatalytic activity in acylation reactionsHigher yields observed with palladium-catalyzed reactions using this compound as ligand

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is unique due to its dual pyridin-2-yl ethyl substituents attached to a benzamide core. This structure provides distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and a potential candidate for various biological applications.

Biological Activity

N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(pyridin-2-yl)ethylamine with benzoyl chloride or a similar benzamide precursor. This reaction yields the desired compound with high purity, confirmed through techniques such as NMR and mass spectrometry.

Antidiabetic Activity

One of the most notable biological activities of this compound is its role as an allosteric activator of glucokinase (GK). A study evaluated several N-pyridin-2-yl benzamide analogues, demonstrating that compounds similar to this compound exhibited significant GK activation, leading to hypoglycemic effects in vivo. Specifically, compounds displayed fold activation around 2 in GK assays and significant reductions in blood glucose levels during oral glucose tolerance tests (OGTT) in rats .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives containing pyridine moieties exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

In addition to its antibacterial properties, this compound and its analogues have been tested for antiparasitic activity. Certain derivatives demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria, with EC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyridine Rings : The presence of pyridine enhances binding interactions with biological targets.
  • Amide Linkage : The amide bond is crucial for maintaining the compound's biological activity by facilitating hydrogen bonding with receptors.
  • Substituents on Benzene Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.

Case Study 1: Antidiabetic Effects in Rats

In a controlled study, rats treated with an this compound analogue showed a marked decrease in blood glucose levels compared to untreated controls. The results indicated a potential for developing new oral hypoglycemic agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for antimicrobial activity against various pathogens. Compounds demonstrated effective inhibition against E. coli and C. albicans, supporting their potential use as therapeutic agents for infections .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeTarget Organism/EnzymeEC50/MIC ValuesReference
AntidiabeticGlucokinaseFold activation ~ 2
AntimicrobialS. aureus, E. coliMIC = 6.25–12.5 μg/mL
AntiparasiticP. falciparumEC50 values (varied)

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